molecular formula C10H14N2O2S B8112295 3-(4-Pyridylethyl)-l-cysteine

3-(4-Pyridylethyl)-l-cysteine

Cat. No. B8112295
M. Wt: 226.30 g/mol
InChI Key: BILZBDAXNRUJMC-GKAPJAKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Pyridylethyl)-l-cysteine is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.30 g/mol. The purity is usually 95%.
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Scientific Research Applications

Protein Analysis and Structural Elucidation

3-(4-Pyridylethyl)-l-cysteine (PEC) has been pivotal in the analysis of proteins. Friedman (2001) highlighted the use of the S-pyridylethylation reaction for stabilizing cysteine residues in proteins as PEC derivatives. This approach has been instrumental in determining protein structures, influencing their functional, enzymatic, medical, nutritional, pharmacological, and toxic properties (Friedman, 2001).

Use in Amino Acid Analysis

Cavins and Friedman (1970) developed a new amino acid, PEC, by treating l-cysteine with 4-vinylpyridine. This compound, stable to acid used in protein hydrolysis, serves as an effective internal standard for amino acid analyses (Cavins & Friedman, 1970).

Quantitative Determination in Proteins

Friedman, Krull, and Cavins (1970) demonstrated that PEC allows for the quantitative determination of cysteine and cystine content in proteins and seed meals. This derivative is formed by treating sulfhydryl groups with 4-vinylpyridine, providing a robust method for analyzing these amino acids in various biological materials (Friedman, Krull, & Cavins, 1970).

Challenges in Certain Chemical Conditions

Stevenson (1973) found that PEC is not stable when exposed to performic acid, transforming into different derivatives. This highlights a limitation in the use of PEC for modifying thiol groups in proteins under certain chemical conditions (Stevenson, 1973).

Other Applications in Protein Chemistry

Masri and Friedman (1982) described the use of 2-mercaptoethylpyridine to add to the double bond of dehydroalanine residues in proteins, forming 2-PEC side chains. This novel transformation aids in assessing the chemical and biological functions of dehydroalanine residues in proteins (Masri & Friedman, 1982).

properties

IUPAC Name

(2R)-2-amino-5-pyridin-4-yl-3-sulfanylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c11-9(10(13)14)8(15)2-1-7-3-5-12-6-4-7/h3-6,8-9,15H,1-2,11H2,(H,13,14)/t8?,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILZBDAXNRUJMC-GKAPJAKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CCC(C(C(=O)O)N)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1CCC([C@@H](C(=O)O)N)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Pyridylethyl)-l-cysteine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Pyridylethyl)-l-cysteine
Reactant of Route 2
3-(4-Pyridylethyl)-l-cysteine
Reactant of Route 3
3-(4-Pyridylethyl)-l-cysteine
Reactant of Route 4
3-(4-Pyridylethyl)-l-cysteine
Reactant of Route 5
3-(4-Pyridylethyl)-l-cysteine
Reactant of Route 6
3-(4-Pyridylethyl)-l-cysteine

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